molecular formula C20H21N3O4S2 B2722500 N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325978-84-5

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2722500
CAS No.: 325978-84-5
M. Wt: 431.53
InChI Key: YRTFMLJLWMLUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule based on a benzothiazole scaffold, a heterocyclic structure recognized for its diverse pharmacological potential. This compound features a 6-methoxybenzothiazole group linked via a benzamide bridge to a 4-(piperidin-1-ylsulfonyl)phenyl moiety. The integration of these specific substituents is a common strategy in medicinal chemistry to optimize properties like target binding affinity and bioavailability. The benzothiazole core is a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities. Notably, recent scientific literature highlights that novel heteroarylated benzothiazole derivatives exhibit significant antimicrobial properties , showing moderate to good potency against a panel of bacterial and fungal pathogens . The antimicrobial mechanism of related benzothiazoles has been linked to the inhibition of bacterial enzymes such as E. coli MurB, a key player in peptidoglycan biosynthesis, as well as fungal enzymes like 14-lanosterol demethylase . Beyond its antimicrobial research value, the structural features of this compound, including the electron-donating methoxy group and the sulfonamide-functionalized piperidine, make it a candidate for broader investigation in other therapeutic areas, such as oncology and neurology, where similar compounds have shown activity. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for ensuring all necessary permissions and licenses are obtained for the use of this compound.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-27-15-7-10-17-18(13-15)28-20(21-17)22-19(24)14-5-8-16(9-6-14)29(25,26)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTFMLJLWMLUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with methoxybenzoic acid under acidic conditions. The resulting intermediate is then subjected to sulfonylation with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. Finally, the benzamide moiety is introduced through an amide coupling reaction using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The benzamide moiety can be reduced to an amine under reductive conditions.

    Substitution: The piperidinylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

Medicinal Chemistry

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has been investigated for its potential as:

  • Anti-inflammatory agents : It inhibits cyclooxygenase (COX) enzymes, crucial in the synthesis of prostaglandins involved in inflammation. This property makes it a candidate for treating inflammatory diseases .

Biological Studies

The compound is utilized in:

  • Molecular docking studies : To understand its interactions with protein receptors, aiding in the design of new therapeutic agents .

Pharmaceutical Research

It serves as a lead compound for developing drugs targeting various diseases, particularly:

  • Antiviral activity : Similar compounds have shown efficacy against viruses like hepatitis C, suggesting potential applications in antiviral drug development .

Case Studies and Research Findings

  • Anti-inflammatory Activity
    • A study assessed various benzothiazole derivatives for their anti-inflammatory effects. The results indicated that compounds similar to this compound exhibited significant inhibition of nitric oxide production, demonstrating potential therapeutic benefits in inflammatory conditions .
  • Antiviral Potential
    • Research highlighted that benzothiazole derivatives possess antiviral properties, specifically against hepatitis C virus (HCV). The structure of this compound suggests it may exhibit similar activity due to its structural characteristics .
  • Mechanism of Action
    • The mechanism involves inhibition of COX enzymes, which play a vital role in the inflammatory process. This action could lead to reduced inflammation and pain relief in conditions such as arthritis .

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidinylsulfonyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Modifications on the Benzothiazole Ring

Substituent Effects
  • Methoxy vs. Amino/Nitro Groups: Replacement of the 6-methoxy group with an amino group (e.g., N-(6-aminobenzo[d]thiazol-2-yl)benzamide) introduces a polar, nucleophilic site, altering solubility and corrosion inhibition properties . Nitro-substituted analogs (e.g., N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzenesulfonamide) exhibit reduced metabolic stability due to nitro group reactivity but serve as intermediates for reduced derivatives like amino-sulfonamides .
Thiazole vs. Benzimidazole Hybrids
  • Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) demonstrate hybrid structures with triazole linkers, enhancing binding diversity but complicating synthesis compared to the simpler benzothiazole-amide scaffold .

Variations in the Sulfonyl-Linked Amine Group

  • Piperidine vs. Other Amines: Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) shares the piperidine-sulfonyl group but replaces the methoxybenzothiazole with a dimethylphenyl-thiazole, increasing hydrophobicity and NF-κB activation potency .
Calcium Channel Activation and Adjuvant Potency
  • The target compound’s structural analogs, such as 2D291 (N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide), show enhanced NF-κB signaling and cytokine production when combined with TLR adjuvants like MPLA, suggesting the benzothiazole-sulfonamide scaffold is critical for immunomodulatory effects .
  • GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) lacks the sulfonyl-piperidine group but retains thiazole-mediated enzyme inhibition, highlighting the importance of the sulfonyl linker in target specificity .
Enzyme Inhibition and Corrosion Resistance
  • N-(6-Aminobenzo[d]thiazol-2-yl)benzamide exhibits corrosion inhibition via adsorption on metal surfaces, a property less pronounced in methoxy-substituted analogs due to reduced electron-donating capacity .

Table 1: Key Properties of Selected Analogs

Compound Name Substituents (Benzothiazole/Sulfonyl) Melting Point (°C) Biological Activity Reference
Target Compound 6-OCH₃ / Piperidine 130–133 (amino derivative) Under investigation
2D216 4-(2,5-dimethylphenyl) / Piperidine Not reported NF-κB activation, cytokine boost
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 6-NH₂ / None Not reported Corrosion inhibition
GSK1570606A 4-Pyridin-2-yl / None Not reported Enzyme inhibition
N-(6-Methoxybenzo[d]thiazol-2-yl)-4-nitrobenzenesulfonamide 6-OCH₃ / Nitrobenzene 154–155 Intermediate for amino derivatives

Discussion of Structural-Activity Relationships (SAR)

  • Methoxy Group: Enhances metabolic stability compared to nitro or amino groups while maintaining moderate solubility .
  • Piperidine-Sulfonyl Linker : Critical for NF-κB and cytokine modulation; bulkier substituents (e.g., propyl-piperidine in 2E151) may improve target engagement .
  • Thiazole Core : Replacing benzothiazole with simpler thiazole (as in 2D216) reduces aromatic stacking but increases flexibility for receptor interactions .

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation. This article discusses its biological activities, synthesizing methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to a piperidine ring through a sulfonamide group. Its molecular formula is C21H22N2O4SC_{21}H_{22}N_2O_4S with a molecular weight of 446.5 g/mol. The presence of the methoxy group at the 6-position of the benzo[d]thiazole enhances its lipophilicity, potentially improving its bioavailability.

PropertyValue
Molecular FormulaC21H22N2O4S
Molecular Weight446.5 g/mol
StructureChemical Structure

Anticancer Properties

Research indicates that compounds containing the benzo[d]thiazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549). The mechanism often involves the induction of apoptosis and cell cycle arrest.

In a comparative study, a related compound, B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine), demonstrated potent anti-tumor activity by significantly reducing cell viability at concentrations as low as 1 µM. This was assessed using the MTT assay, where IC50 values were determined for several derivatives, indicating that modifications to the benzothiazole nucleus can enhance anticancer efficacy .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response by catalyzing the formation of prostaglandins. In vitro assays indicated that this compound significantly decreased levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Benzo[d]thiazole Moiety : Known for diverse biological activities including anticancer and antimicrobial properties.
  • Piperidine Ring : Enhances binding affinity to biological targets.
  • Methoxy Group : Increases lipophilicity and possibly enhances cellular uptake.

Case Studies

  • Cell Proliferation Assays : A study involving various benzothiazole derivatives reported that modifications at the 6-position significantly influenced anticancer activity against A431 and A549 cells. The most active compounds demonstrated IC50 values ranging from 34 to 100 µM .
  • Inflammatory Response Modulation : In experiments conducted on RAW264.7 macrophages, treatment with this compound resulted in a marked decrease in IL-6 and TNF-α levels, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, and how is its structure validated?

  • Methodological Answer : The compound is synthesized via multi-step reactions. Key steps include:
  • Benzothiazole formation : Cyclization of thiourea derivatives with α-haloketones under acidic conditions .
  • Sulfonamide coupling : Reaction of a benzothiazole intermediate with 4-(piperidin-1-ylsulfonyl)benzoyl chloride in dichloromethane using palladium catalysts for optimal yields .
  • Purification : Column chromatography or recrystallization from 1,4-dioxane to achieve >95% purity .
  • Structural validation :
  • 1H/13C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 3.2–3.6 ppm (piperidine CH₂ groups) confirm substituent positions .
  • HRMS : Experimental molecular weight matches theoretical values (e.g., [M+H]+: 428.12) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screening against cancer cell lines (e.g., MCF-7, HEPG-2) and enzyme targets (e.g., acetylcholinesterase) reveals:
  • Anticancer activity : IC₅₀ values of 12–25 µM in breast and liver cancer models, measured via SRB assays .
  • Enzyme inhibition : 65–80% inhibition of acetylcholinesterase at 10 µM, suggesting neuroprotective potential .
  • Data normalization : DMSO controls (0.5% v/v) are used to exclude solvent cytotoxicity .

Q. How do structural features influence its reactivity and bioactivity?

  • Methodological Answer : Key functional groups and their roles:
Group Role Impact
6-MethoxybenzothiazoleAromatic coreEnhances π-π stacking with enzyme active sites
Piperidine sulfonylElectron-withdrawing groupIncreases metabolic stability and solubility
  • Substituent effects : Methoxy groups at position 6 reduce steric hindrance, improving binding affinity .

Advanced Research Questions

Q. How can synthesis yields and purity be optimized for scaled-up production?

  • Methodological Answer :
  • Catalyst optimization : Use Pd(OAc)₂ (5 mol%) in toluene at 80°C to increase yields from 65% to 85% .
  • Solvent selection : Replace dichloromethane with THF to reduce byproduct formation during coupling .
  • HPLC purification : Gradient elution (acetonitrile/water) achieves 99% purity, critical for in vivo studies .

Q. What structure-activity relationship (SAR) trends are observed in analogs?

  • Methodological Answer : Systematic modifications and bioactivity trends:
Modification Biological Outcome Reference
Replacement of piperidine with pyrrolidineReduced enzyme inhibition (40% vs. 65%)
Methoxy → ethoxy substitutionImproved lipophilicity (logP: 2.8 → 3.4) but lower solubility
  • Key insight : The piperidine sulfonyl group is critical for maintaining dual enzyme inhibition (acetylcholinesterase and COX-2) .

Q. How should researchers address contradictions in biological data across studies?

  • Methodological Answer :
  • Assay standardization : Use identical cell lines (e.g., ECACC-sourced MCF-7) and protocols (e.g., 48-h incubation) to minimize variability .
  • Control benchmarking : Compare results with reference compounds (e.g., CHS-828 for cytotoxicity) to validate assay conditions .
  • Meta-analysis : Reconcile discrepancies in IC₅₀ values by adjusting for differences in compound purity (e.g., 90% vs. 99%) .

Q. What strategies enable multitarget engagement in drug design?

  • Methodological Answer :
  • Hybrid scaffolds : Fuse benzothiazole with triazolopyridazine moieties to target both kinases and GPCRs .
  • Pharmacophore modeling : Identify overlapping binding motifs for acetylcholinesterase and β-secretase using Schrödinger Suite .
  • In vitro validation : Test dual inhibition in enzyme panels (e.g., 70% inhibition of both targets at 20 µM) .

Q. What mechanistic insights exist for its enzyme inhibition?

  • Methodological Answer :
  • Kinetic studies : Competitive inhibition of acetylcholinesterase (Ki = 1.2 µM) confirmed via Lineweaver-Burk plots .
  • X-ray crystallography : Hydrogen bonds between sulfonyl groups and Ser203 residue in COX-2 active site (PDB: 5KIR) .
  • Molecular dynamics : Simulations show stable binding (>10 ns) with RMSD < 2.0 Å .

Q. How is ADME profiling conducted for this compound?

  • Methodological Answer :
  • Solubility : 0.12 mg/mL in PBS (pH 7.4) via shake-flask method .
  • Metabolic stability : 85% remaining after 1-h incubation with human liver microsomes .
  • Plasma protein binding : 92% bound, measured via ultrafiltration .

Q. What computational tools predict its binding modes and toxicity?

  • Methodological Answer :
  • Docking studies : AutoDock Vina predicts binding to Aurora kinase A (ΔG = -9.8 kcal/mol) .
  • Toxicity prediction : ProTox-II flags potential hepatotoxicity (Probability: 0.72) due to sulfonamide moiety .
  • QSAR models : Use MOE descriptors to correlate logP (2.5–3.5) with cytotoxicity (R² = 0.88) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.